cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
CAS No.:
Cat. No.: VC17547483
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
| Standard InChI Key | DEHBFYKIGDKFJX-STQMWFEESA-N |
| Isomeric SMILES | C1CN(C[C@H]2[C@@H]1CN2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CC2C1CN2)C(=O)OCC3=CC=CC=C3 |
Introduction
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic organic compound featuring a diazabicyclo octane core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. The presence of a carboxylate functional group at the 3-position enhances its chemical reactivity and solubility, making it a valuable intermediate in various chemical reactions.
Synthesis Methods
The synthesis of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, often starting with the formation of the diazabicyclo octane core. The process may include reactions such as cyclization, followed by the introduction of the benzyl and carboxylate groups. High purity levels are maintained through careful control of reaction conditions and subsequent purification steps.
Chemical Reactions and Applications
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including modifications of the benzyl and carboxylate groups. These reactions are crucial for tailoring the compound for specific applications in organic synthesis and medicinal chemistry. The compound's potential interactions with biological systems suggest possible uses in drug development and biochemical research.
Biological Activity and Potential Therapeutic Applications
Research into the biological activity of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate indicates potential interactions with biological targets. While specific therapeutic applications are not detailed, compounds with similar structures are explored for their modulatory effects on various receptors and enzymes. The unique bicyclic structure of this compound may offer advantages in binding affinity and specificity, which are critical for drug design .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| cis-8-Boc-3,8-diazabicyclo[4.2.0]octane | Different Boc group positioning | Variations in functional group positioning |
| Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | Variations in carboxylate group positioning | Different alkyl group attachments |
| cis-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate | Additional carboxylate groups | Increased functional group density |
These comparisons highlight the unique structural features and potential applications of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate among similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume